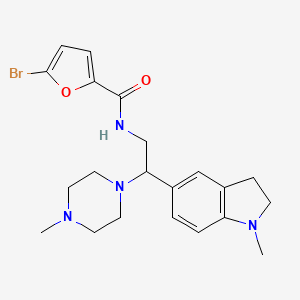

5-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27BrN4O2/c1-24-9-11-26(12-10-24)18(14-23-21(27)19-5-6-20(22)28-19)15-3-4-17-16(13-15)7-8-25(17)2/h3-6,13,18H,7-12,14H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSPHFSPUSYKQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=C(O2)Br)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide (CAS Number: 922089-35-8) is a synthetic compound characterized by a complex structure that includes a furan ring, indoline moiety, and piperazine derivative. Its molecular formula is with a molecular weight of 447.4 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The structure of this compound is pivotal to its biological activity. The presence of bromine and the unique indoline and piperazine groups contribute to its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H27BrN4O2 |

| Molecular Weight | 447.4 g/mol |

| CAS Number | 922089-35-8 |

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of indoline and piperazine can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

- Antimicrobial Properties : The furan ring in the compound may enhance its ability to penetrate microbial membranes, leading to effective antimicrobial action against a range of pathogens.

- Neuroprotective Effects : The indoline moiety has been associated with neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and offering potential in treating psychiatric disorders.

Case Studies

Several studies have investigated the biological effects of this compound or related derivatives:

- Antitumor Studies : A study published in Journal of Medicinal Chemistry demonstrated that compounds similar to this compound showed promising results in inhibiting the proliferation of cancer cell lines through apoptosis induction.

- Neuroprotective Effects : Research highlighted in Neuroscience Letters indicated that indoline derivatives possess neuroprotective effects against oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

- Antimicrobial Activity : A study reported in Antimicrobial Agents and Chemotherapy found that furan-based compounds exhibit broad-spectrum antimicrobial activity, supporting further exploration into the antimicrobial efficacy of this compound .

Scientific Research Applications

Research indicates that compounds with similar structural features often exhibit significant biological activities. The primary areas of interest include:

Antitumor Activity : Preliminary studies suggest that derivatives of indoline and piperazine can inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Properties : The furan ring may enhance the compound's ability to penetrate microbial membranes, leading to effective antimicrobial action against various pathogens.

Neuroprotective Effects : The indoline moiety has been associated with neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological effects of this compound or related derivatives:

- Antitumor Studies : A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to this compound showed promising results in inhibiting the proliferation of cancer cell lines through apoptosis induction.

- Neuroprotective Effects : Research highlighted in Neuroscience Letters indicated that indoline derivatives possess neuroprotective effects against oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

- Antimicrobial Activity : A study reported in Antimicrobial Agents and Chemotherapy found that furan-based compounds exhibit broad-spectrum antimicrobial activity, supporting further exploration into the antimicrobial efficacy of this compound.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural variations and inferred properties of analogues compared to the target compound:

Q & A

Basic: How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:

Synthesis optimization should focus on:

- Coupling Reaction Efficiency : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the furan-2-carboxylic acid moiety, as demonstrated in analogous carboxamide syntheses .

- Amine Intermediate Preparation : Purify intermediates like 2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethylamine via column chromatography (silica gel, CHCl₃:MeOH gradient) to eliminate impurities that reduce final yield .

- Temperature Control : Maintain reaction temperatures between 0–5°C during acid activation to minimize side reactions .

- Yield Monitoring : Track reaction progress via TLC (silica plates, UV detection) and characterize intermediates via H NMR (e.g., δ 2.48–3.53 ppm for piperazine protons) .

Basic: What analytical techniques are critical for confirming structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) with <5 ppm error to confirm molecular formula .

- HPLC Purity Analysis : Use a C18 column (MeCN:H₂O + 0.1% TFA) to achieve ≥95% purity, ensuring no unreacted starting materials remain .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Testing :

- Light Sensitivity : Store aliquots in amber vials under UV light (254 nm) for 48 hours, comparing NMR spectra pre/post exposure to detect photodegradation .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?

Methodological Answer:

- Analog Synthesis : Modify substituents systematically (e.g., replace bromine with Cl/I, vary piperazine N-methylation) and test in vitro activity .

- Targeted Assays :

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like GPCRs or kinases .

Advanced: What strategies resolve discrepancies in biological activity data across assay conditions?

Methodological Answer:

- Controlled Variable Replication :

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers and ensure reproducibility across triplicate runs .

- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement if activity varies between cell types .

Advanced: How to address low solubility in aqueous buffers during in vitro testing?

Methodological Answer:

- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS with 0.1% Tween-80 to enhance dispersion .

- Nanoparticle Formulation : Use PLGA or liposomal encapsulation to improve bioavailability, characterizing particle size (DLS) and drug loading (UV-Vis) .

- pH Adjustment : Test solubility at pH 4–5 (near piperazine’s pKa ~7.5) to exploit protonation-dependent solubility .

Advanced: What metabolomic approaches identify potential metabolites in preclinical studies?

Methodological Answer:

- In Vitro Incubation : Expose the compound to liver microsomes (human/rat) with NADPH cofactor, analyzing metabolites via LC-MS/MS .

- Metabolite Profiling : Use high-resolution mass spectrometry (Q-TOF) to detect phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites .

- Isotope Labeling : Synthesize a C-labeled analog to track metabolic pathways in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.